
2-((4-fluorophenyl)thio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group at position 3 and a methylene-linked acetamide moiety at position 3. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioactivity in medicinal chemistry, while the 4-methoxyphenoxy group may contribute to π-π stacking interactions in biological targets. The fluorine atom on the phenyl ring likely improves pharmacokinetic properties by modulating electronic effects and resistance to oxidative metabolism .
Actividad Biológica
The compound 2-((4-fluorophenyl)thio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, incorporating a fluorinated phenyl group and an oxadiazole moiety, suggests diverse biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound's IUPAC name is This compound , with a molecular formula of C19H22FN3O3S. The structural features include:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Thioether linkage : May influence metabolic stability and receptor interactions.
- Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related oxadiazole derivatives have demonstrated their ability to induce apoptosis and inhibit cell proliferation through mechanisms such as DNA damage and cell cycle arrest .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Oxadiazole A | HeLa | 10 | Apoptosis induction |
Oxadiazole B | MCF7 | 15 | DNA intercalation |
Target Compound | A549 | TBD | TBD |
Antimicrobial Activity
Compounds similar to this compound have shown promising antibacterial and antifungal properties. The presence of the fluorinated phenyl group is believed to enhance membrane permeability, allowing for better uptake into microbial cells.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
The biological activity of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been suggested for related compounds, leading to downstream signaling effects that can alter cell survival pathways .
- Reactive Oxygen Species (ROS) Generation : Some oxadiazole derivatives induce oxidative stress in cells, contributing to their anticancer effects.
Case Study 1: Antiproliferative Effects in Cancer Cells
A recent study evaluated the antiproliferative effects of a structurally similar oxadiazole derivative on breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains. It demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with a notable effect on methicillin-resistant Staphylococcus aureus (MRSA).
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Comparison
The following table summarizes structural features and key differences between the target compound and structurally related acetamide derivatives:
Key Observations :
- Heterocyclic Core: The target compound’s 1,2,4-oxadiazole core distinguishes it from triazole () or thiadiazoline () analogs.
- Substituent Diversity: The 4-methoxyphenoxy group in the target compound is unique compared to the 5-methylisoxazole in or the thiophene in . Methoxy groups enhance solubility and H-bonding capacity, while fluorine and thioether groups improve membrane permeability.
- Bioactivity Clues : While direct activity data for the target compound is unavailable, analogs like the triazole derivative in (anti-exudative activity) and the thiazolidinedione in (hypoglycemic activity) suggest that heterocycle choice and substituent positioning critically influence pharmacological profiles.
Pharmacological and Physicochemical Comparisons
Anti-Exudative Activity
Triazole-based acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) demonstrated significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium . The target compound’s oxadiazole core may offer similar efficacy with improved metabolic stability due to reduced susceptibility to enzymatic degradation.
Hypoglycemic Potential
Thiazolidinedione-linked acetamides (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides) showed hypoglycemic activity in murine models . The target compound’s 4-methoxyphenoxy group mirrors this design, suggesting possible antidiabetic applications, though further testing is required.
Toxicity and Solubility
Compounds with 4-fluorophenyl groups (e.g., ) generally exhibit low acute toxicity in preclinical models, with logP values ranging from 2.5–3.5, indicating moderate lipophilicity. The methoxy group in the target compound may enhance aqueous solubility compared to purely hydrophobic analogs like .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-25-14-4-6-15(7-5-14)26-11-17-22-19(27-23-17)10-21-18(24)12-28-16-8-2-13(20)3-9-16/h2-9H,10-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXWFFZYZKUXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.